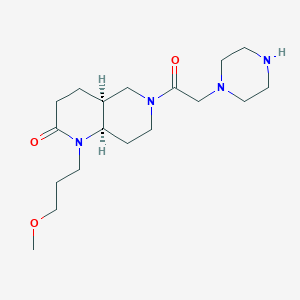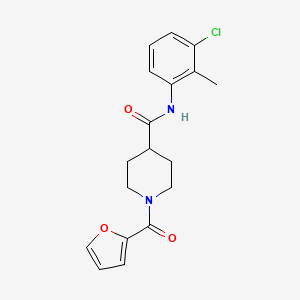![molecular formula C19H23N5O2 B5271764 N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5271764.png)
N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide: This compound is characterized by its unique structure, which includes a pyrazole ring, an imidazole moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the imidazole group via alkylation or acylation reactions. The phenylethyl group is usually incorporated through nucleophilic substitution reactions. The reaction conditions may vary, but common reagents include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely, or the implementation of catalytic processes to reduce the number of steps and improve efficiency. Purification methods such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and signaling pathways.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology or neurology.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thereby reducing the enzyme’s activity. Alternatively, it could act as an agonist or antagonist at a receptor, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
- N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-methylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-ethylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Uniqueness: The uniqueness of N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide lies in its specific substitution pattern and the presence of the isopropyl group on the imidazole ring This structural feature may confer distinct physicochemical properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to its analogs
Properties
IUPAC Name |
N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13(2)18-20-8-9-24(18)11-15-10-16(23-22-15)19(26)21-17(12-25)14-6-4-3-5-7-14/h3-10,13,17,25H,11-12H2,1-2H3,(H,21,26)(H,22,23)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXURTRTVGIENJ-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)N[C@H](CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[amino(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzamide](/img/structure/B5271685.png)

![(5Z)-3-butan-2-yl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5271699.png)
![N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-CHLOROBENZAMIDE](/img/structure/B5271720.png)
![3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperidine](/img/structure/B5271729.png)
![(4-Methylpiperidin-1-yl)-[2-(2-nitrophenyl)sulfonylphenyl]methanone](/img/structure/B5271732.png)
![[1-(4-aminopyrimidin-2-yl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5271737.png)

![N-[2-(benzyloxy)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5271754.png)

![N-cyclopropyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5271772.png)
![3-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5271779.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5271787.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5271794.png)
